N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine
Description
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine is a deuterated secondary amine characterized by a 3'-benzyloxy-substituted phenyl group, an ethyl linker, and a deuterated methylamine group (methyl-d3). The incorporation of deuterium at the methyl position is strategically employed to enhance metabolic stability, a common approach in medicinal chemistry to prolong drug half-life .
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMNSXFQMKPAE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675692 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189957-44-5 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Deuterated Methylamine (CD₃NH₂)
The deuterated methylamine moiety is a critical precursor for synthesizing N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d₃)amine. Two primary methods have been documented in patent literature:
Nitroformamidine Route
This method involves deuteration of nitromethane followed by reduction:
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Deuteration : Nitroformamidine (CH₃N(NO)NH₂) reacts with deuterated water (D₂O) under basic conditions (e.g., deuterated sodium hydroxide) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This yields deuterated nitromethane (CD₃NO₂).
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Reduction : CD₃NO₂ is reduced using zinc powder or catalytic hydrogenation (e.g., Pd/C) in an acidic medium (e.g., HCl) to produce CD₃NH₂·HCl.
Reaction Conditions :
Phthalimide Alkylation Route
An alternative approach utilizes deuterated methanol (CD₃OD) to synthesize CD₃NH₂ via a Gabriel synthesis:
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Tosylation : CD₃OD reacts with tosyl chloride (TsCl) in tetrahydrofuran (THF) to form (methyl-d₃) 4-methylbenzenesulfonate.
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Alkylation : The tosylate intermediate reacts with potassium phthalimide to yield N-(methyl-d₃)phthalimide.
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Deprotection : Hydrazinolysis of N-(methyl-d₃)phthalimide releases CD₃NH₂.
Key Advantages :
Reductive Amination of 3'-Benzyloxyacetophenone
The benzyloxyphenyl ethylamine backbone is synthesized via reductive amination of 3'-benzyloxyacetophenone with CD₃NH₂:
Step 1: Formation of the Imine Intermediate
3'-Benzyloxyacetophenone reacts with CD₃NH₂ in methanol or ethanol, forming a Schiff base.
Step 2: Reduction
Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine under mild acidic conditions (pH 4–6).
Reaction Conditions :
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Solvent: Methanol/ethanol.
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Temperature: Room temperature (20–25°C).
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Duration: 12–24 hours.
Mechanistic Insight :
NaBH₃CN preferentially reduces protonated imines, minimizing side reactions such as ketone reduction. The benzyloxy group remains intact due to its electron-withdrawing nature, stabilizing the intermediate.
Industrial Production Methods
Scaling the Reductive Amination Process
Industrial synthesis prioritizes cost efficiency and yield optimization:
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Continuous Flow Reactors : Enable rapid mixing and heat transfer, reducing reaction time to 4–6 hours.
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Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated.
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Solvent Recovery : Methanol is distilled and reused, minimizing waste.
Challenges :
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Isotopic purity: Ensuring >98% deuterium incorporation requires stringent control of CD₃NH₂ synthesis.
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Byproduct formation: Over-reduction to primary amines is mitigated by optimizing NaBH₃CN stoichiometry.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility and Physical Properties
Optimization and Yield Considerations
Improving Deuterium Incorporation
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a strong base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine serves as a crucial building block in organic synthesis. It is utilized for:
- Ligand Formation : Acts as a ligand in coordination chemistry.
- Substitution Reactions : The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Biology
Research has indicated potential biological activities of this compound:
- Biological Activity Studies : Investigated for interactions with biomolecules, particularly in enzyme inhibition and receptor binding.
- Mechanistic Studies : The deuterated form allows for tracing studies to understand metabolic pathways and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Effects : Potential applications in drug development targeting various diseases.
- Precursor in Drug Synthesis : Utilized in the synthesis of novel pharmaceuticals due to its unique structural properties.
Industry
The compound is also significant in industrial applications:
- Specialty Chemicals Production : Used in the synthesis of specialty chemicals and materials.
- Research Use : Primarily utilized as a research reagent rather than for commercial pharmaceutical applications.
A study assessed the antibacterial properties of derivatives similar to this compound, demonstrating significant inhibition against various bacterial strains. The introduction of substituents on the benzyloxy group was found to enhance activity against resistant strains.
Case Study 2: Drug Development Research
Another investigation focused on the compound's potential as a precursor for synthesizing new therapeutic agents targeting specific diseases. The study highlighted the importance of the benzyloxy group in enhancing bioavailability and efficacy.
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its unique chemical structure, which allows it to absorb and emit light at specific wavelengths . This property is exploited in various imaging and diagnostic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional attributes of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine with analogous compounds:
Key Observations:
- Deuterium Effects : The methyl-d³ group in the target compound and the ALK5 inhibitor () is associated with enhanced metabolic stability due to the kinetic isotope effect (KIE), which slows CYP450-mediated oxidation .
- Safety Profile: Unlike the carcinogenic N-nitrosobenzylmethyl-d³-amine (), the target compound lacks a nitroso group, reducing toxicity risks.
Biological Activity
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : C₁₆H₁₉D₃NO
- Molecular Weight : Approximately 244.35 g/mol
- Solubility : Soluble in chloroform, dichloromethane, and methanol
- Appearance : Pale brown liquid
The compound features a benzyloxy group attached to a phenyl ring, which contributes to its unique properties and potential applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The benzyloxy group enhances the compound's binding affinity, which can lead to various biological effects depending on the context of use. The mechanism involves:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurological processes.
- Enzyme Modulation : It can alter enzyme activities, potentially affecting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for treating neurological disorders.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some evidence suggesting it may inhibit pro-inflammatory cytokine production.
Data Table: Biological Activity Overview
| Activity Type | Description | Research Findings |
|---|---|---|
| Neurotransmitter Modulation | Interaction with neurotransmitter receptors | Potential influence on synaptic transmission |
| Antioxidant Activity | Reduction of oxidative stress | Evidence from cellular models |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | Ongoing studies indicate reduced cytokine production |
Case Studies and Research Findings
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Neurotransmitter Receptor Studies :
- A study explored the binding affinities of this compound to various receptors. Results indicated significant interactions with serotonin and dopamine receptors, suggesting a potential role in mood regulation and neuroprotection.
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Oxidative Stress Reduction :
- In vitro experiments demonstrated that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels in neuronal cell lines. This suggests its potential as an antioxidant agent.
- Anti-inflammatory Mechanisms :
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine in academic research?
Answer:
The synthesis of this deuterated amine involves reductive amination or alkylation strategies using deuterated reagents. For example:
- Deuterated methyl introduction : Use of LiAlD₄ (lithium aluminum deuteride) to reduce intermediates like amides or nitriles, ensuring selective deuteration at the methyl group .
- Benzyloxyphenyl coupling : Reaction of 3-benzyloxyphenylethylamine precursors with deuterated methylating agents (e.g., CD₃I) under basic conditions (e.g., K₂CO₃) to form the N-deuterated product .
- Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate the pure compound .
Basic: How is the structural identity of this compound confirmed?
Answer:
Structural confirmation relies on:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : A molecular ion peak at m/z corresponding to [M+H]⁺ with a mass increase of 3 Da (vs. non-deuterated analog) confirms isotopic labeling .
Advanced: What challenges arise in crystallographic studies of deuterated amines like this compound?
Answer:
- Deuterium scattering : Deuterium has a lower neutron scattering cross-section than hydrogen, complicating precise localization in neutron diffraction. Use high-resolution X-ray diffraction with synchrotron sources to mitigate this .
- Crystal packing : The benzyloxyphenyl group may induce steric hindrance, requiring optimization of crystallization solvents (e.g., mixed ethanol/water systems) .
- Validation : Cross-validate with spectroscopic data (NMR, IR) to resolve ambiguities in electron density maps .
Advanced: How does isotopic labeling (methyl-d3) influence metabolic stability studies of this compound?
Answer:
- Deuterium kinetic isotope effect (DKIE) : The C-D bond’s higher stability slows hepatic metabolism (e.g., CYP450-mediated oxidation), extending half-life in pharmacokinetic studies. Monitor via LC-MS/MS with deuterated internal standards .
- Tracer applications : Use in mass spectrometry imaging (MSI) to track tissue distribution without interference from endogenous compounds .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and monitor transitions specific to the deuterated ion .
- Calibration curves : Use deuterated analogs as internal standards to correct for matrix effects .
- Limit of detection (LOD) : Typically <1 ng/mL in plasma, validated via spike-recovery experiments .
Advanced: How are computational methods applied to study the conformational dynamics of this compound?
Answer:
- Molecular docking : Assess binding affinity to receptors (e.g., serotonin transporters) using software like AutoDock Vina , incorporating deuterium’s steric effects .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies (IR) .
- MD simulations : Simulate solvation effects in water/DMSO mixtures (GROMACS) to study aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
